molecular formula C25H28N2O6 B1311028 (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 244132-27-2

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B1311028
CAS No.: 244132-27-2
M. Wt: 452.5 g/mol
InChI Key: QXTDDEUDYKMSQN-NRFANRHFSA-N
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Description

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group. These protecting groups are commonly used in organic synthesis to protect functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, fluorenylmethanol, and tert-butyl chloroformate.

    Formation of Fmoc-Piperazine: The first step involves the reaction of piperazine with fluorenylmethanol in the presence of a base such as sodium hydride to form Fmoc-piperazine.

    Boc Protection: The Fmoc-piperazine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc protecting group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Deprotection Reactions: The Fmoc and Boc protecting groups can be removed under specific conditions to yield the free piperazine derivative.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions

    Deprotection: Fmoc deprotection is typically carried out using a base such as piperidine, while Boc deprotection is achieved using acids such as trifluoroacetic acid.

    Substitution: Nucleophilic substitution reactions often require reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free piperazine derivative, while substitution reactions result in various functionalized piperazine derivatives.

Scientific Research Applications

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of protecting groups allows for selective reactions, enabling the synthesis of target molecules with high precision.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid: Lacks the Boc protecting group.

    (S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the Fmoc protecting group.

    (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylpiperazine-2-carboxylic acid: Contains a methyl group instead of the Boc group.

Uniqueness

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to the presence of both Fmoc and Boc protecting groups, which provide versatility in synthetic applications. The dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-13-27(21(14-26)22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTDDEUDYKMSQN-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427827
Record name (2S)-4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244132-27-2
Record name (2S)-4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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